molecular formula C10H16N2S2 B12985016 N-(1-(2,4-Dimethylthiazol-5-yl)ethyl)thietan-3-amine

N-(1-(2,4-Dimethylthiazol-5-yl)ethyl)thietan-3-amine

Cat. No.: B12985016
M. Wt: 228.4 g/mol
InChI Key: RXHUOYXGOLIDHL-UHFFFAOYSA-N
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Description

N-(1-(2,4-Dimethylthiazol-5-yl)ethyl)thietan-3-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,4-Dimethylthiazol-5-yl)ethyl)thietan-3-amine typically involves the reaction of 2,4-dimethylthiazole with an appropriate thietan-3-amine derivative. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,4-Dimethylthiazol-5-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-(2,4-Dimethylthiazol-5-yl)ethyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(2,4-Dimethylthiazol-5-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2,4-Dimethylthiazol-5-yl)ethyl)thietan-3-amine is unique due to its specific substitution pattern on the thiazole ring and the presence of the thietan-3-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C10H16N2S2/c1-6-10(14-8(3)11-6)7(2)12-9-4-13-5-9/h7,9,12H,4-5H2,1-3H3

InChI Key

RXHUOYXGOLIDHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(C)NC2CSC2

Origin of Product

United States

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